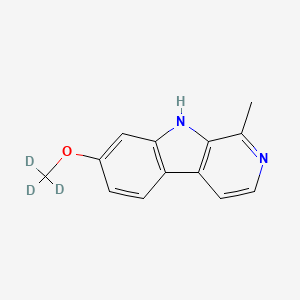

Harmine-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

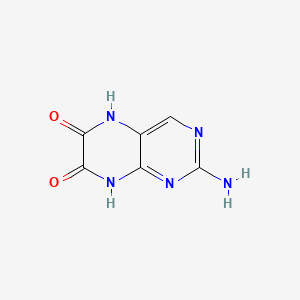

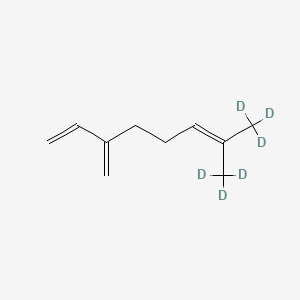

Harmine-d3 is a deuterated form of harmine, a natural beta-carboline alkaloid found in a variety of plants including Banisteriopsis caapi and Peganum harmala . It is a psychoactive compound that has been traditionally used in shamanic rituals and spiritual practices in South America and the Middle East . The molecular formula of Harmine-d3 is C13H9D3N2O, and its molecular weight is 215.27 .

Synthesis Analysis

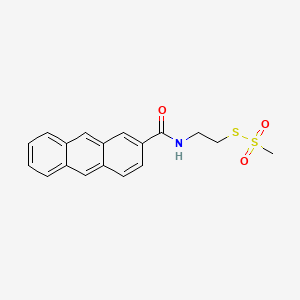

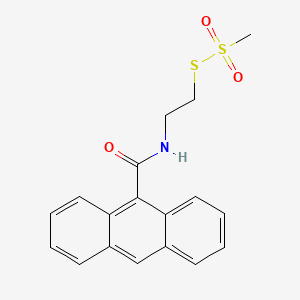

Harmine derivatives have been synthesized by several researchers to identify new compounds with low neurotoxicity and more potent antitumor activity than that of harmine . Harmirins, which are hybrid compounds comprising harmine and coumarin scaffolds, were prepared from the corresponding alkynes and azides under mild reaction conditions using Cu (I) catalyzed azide–alkyne cycloaddition .Molecular Structure Analysis

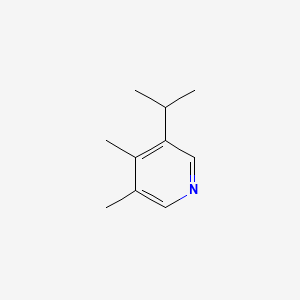

Chemically, Harmine-d3 is a tricyclic indole alkaloid. Its structure consists of three rings, including a pyridine ring, a benzene ring, and an indole ring . The molecular structure of Harmine, which is similar to Harmine-d3, can be found on ChemSpider .Physical And Chemical Properties Analysis

Harmine-d3 is a tricyclic indole alkaloid with a molecular formula of C13H10D3N3O . It has a melting point of 256-259°C and a boiling point of 393°C .作用機序

Harmine-d3 is commonly used in neuroscience research as a selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is responsible for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine . By inhibiting MAO-A, Harmine-d3 increases the levels of these neurotransmitters in the brain, leading to mood enhancement, cognitive improvement, and neuroprotection .

Safety and Hazards

将来の方向性

Harmine-d3 is a specialty product for proteomics research applications . Future research could focus on its potential uses in neuroscience, given its ability to inhibit MAO-A and increase neurotransmitter levels in the brain . Additionally, harmine and its derivatives have shown potential in the treatment of various conditions, including cancer, inflammation, and diabetes , suggesting further areas for exploration with Harmine-d3.

特性

IUPAC Name |

1-methyl-7-(trideuteriomethoxy)-9H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNJHAXVSOCGBA-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675917 |

Source

|

| Record name | 1-Methyl-7-[(~2~H_3_)methyloxy]-9H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216704-96-9 |

Source

|

| Record name | 1-Methyl-7-[(~2~H_3_)methyloxy]-9H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-[cyano(diphenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B564665.png)

![3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine](/img/structure/B564666.png)